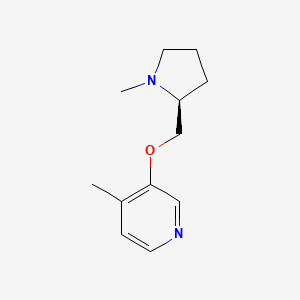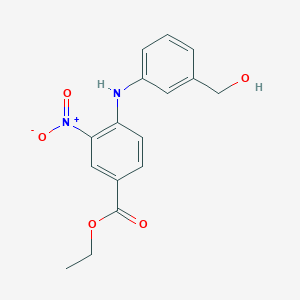
4-bromo-N-butylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified by the PubChem 4-bromo-N-butylpyridin-2-amine is a chemical entity with specific properties and applications. This compound is utilized in various scientific fields due to its unique chemical structure and reactivity.
化学反応の分析
The compound with 4-bromo-N-butylpyridin-2-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups present in the compound. Major products formed from these reactions can vary widely based on the reaction conditions and the reagents used .
科学的研究の応用
The compound with 4-bromo-N-butylpyridin-2-amine has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a tool for probing biological pathways or as a precursor for the synthesis of biologically active molecules. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic agent. In industry, this compound might be used in the production of materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action for the compound with 4-bromo-N-butylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism by which this compound exerts its effects can vary depending on its application. For example, in a biological context, it might interact with enzymes or receptors to modulate their activity. In a chemical context, it could act as a catalyst or a reactant in a specific reaction pathway .
類似化合物との比較
When comparing the compound with 4-bromo-N-butylpyridin-2-amine to other similar compounds, it is important to highlight its unique properties and applications. Similar compounds might share structural features or reactivity patterns, but the specific functional groups and overall structure of this compound can confer unique properties that make it valuable for certain applications. Some similar compounds include those with related chemical structures or those that undergo similar types of reactions .
Conclusion
The compound with this compound is a versatile chemical entity with a wide range of applications in scientific research and industry Its unique properties and reactivity make it a valuable tool for chemists, biologists, and medical researchers
特性
分子式 |
C9H13BrN2 |
|---|---|
分子量 |
229.12 g/mol |
IUPAC名 |
4-bromo-N-butylpyridin-2-amine |
InChI |
InChI=1S/C9H13BrN2/c1-2-3-5-11-9-7-8(10)4-6-12-9/h4,6-7H,2-3,5H2,1H3,(H,11,12) |
InChIキー |
QBPWOCPKMURCFO-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=NC=CC(=C1)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[[(2,2-Dimethyl-1-oxopropyl)amino]methyl]benzeneethanamine](/img/structure/B8408470.png)



![1-[(Benzyloxy)carbonyl]-3-pyrrolidinylmethanesulfonic acid](/img/structure/B8408499.png)



